molecular formula C20H30N2O3 B2621725 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034589-64-3

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2621725
CAS RN: 2034589-64-3
M. Wt: 346.471
InChI Key: FDKGBLJGUZDMRQ-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as TPA023, is a compound that has been studied extensively for its potential use in treating various neurological disorders. It belongs to a class of compounds known as GABA-A receptor modulators, which have been shown to have therapeutic benefits in conditions such as anxiety, insomnia, and epilepsy. In

Scientific Research Applications

Complement System Modulation

The alternative pathway (AP) of the complement system plays a crucial role in several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases . 2-(2-methylphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has been identified as a selective orally bioavailable inhibitor of factor B (FB), a key node in the AP. FB is integral to the formation of C3 and C5 convertase, making it an attractive target for therapeutic intervention. The compound, known as LNP023 , is currently undergoing clinical evaluation for diverse AP-mediated indications .

Chemical Structure and Properties

properties

IUPAC Name

2-(2-methylphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16-4-2-3-5-19(16)25-15-20(23)21-14-17-6-10-22(11-7-17)18-8-12-24-13-9-18/h2-5,17-18H,6-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKGBLJGUZDMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

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